Mucin-1 (repeated region)
Description
Overview of Mucin-1 as a Transmembrane Glycoprotein
Mucin-1 is a transmembrane glycoprotein, meaning it is anchored to the cell membrane, with portions of the protein extending both outside and inside the cell. nih.goversnet.org It is primarily expressed on the apical surface of most glandular epithelial cells, forming a protective barrier. nih.goversnet.org The structure of MUC1 is complex, consisting of two main subunits: a large extracellular N-terminal subunit (MUC1-N) and a smaller C-terminal subunit (MUC1-C) that includes the transmembrane and cytoplasmic domains. wikipedia.orgspandidos-publications.com These subunits are formed from a single polypeptide chain through a process called autoproteolytic cleavage. spandidos-publications.com
The extensive glycosylation of MUC1, particularly on its extracellular domain, contributes to its functions as a lubricant and a physical barrier, protecting epithelial surfaces from pathogens and other environmental stressors. nih.govnih.gov In addition to its protective role, MUC1 is also involved in cell signaling. nih.govoup.com
Significance of the Variable Number Tandem Repeat (VNTR) Region in Mucin-1 Research
A defining feature of the MUC1 protein is its extracellular Variable Number Tandem Repeat (VNTR) region. nih.govcdnsciencepub.com This region consists of a series of identical, or near-identical, 20-amino-acid sequences that are repeated multiple times. wikipedia.orgspandidos-publications.com The number of these repeats can vary significantly among individuals, leading to a high degree of polymorphism. nih.govcrh.com.br This variability in the number of tandem repeats is a key reason for the intense research interest in this specific region of the MUC1 gene. nih.govaacrjournals.org
The VNTR is rich in serine and threonine residues, which are the sites of extensive O-glycosylation. wikipedia.orgmdpi.com This heavy glycosylation contributes to the rod-like structure of the MUC1 extracellular domain. researchgate.net The specific patterns of glycosylation can change in disease states, particularly in cancer, exposing new epitopes on the protein core that can be recognized by the immune system. mdpi.comnih.gov The length of the VNTR has also been linked to susceptibility to certain infections and the progression of various diseases. nih.govaacrjournals.org For instance, studies have shown that the size of the MUC1 VNTR domain can influence the adhesion of bacteria like Helicobacter pylori to gastric cells. nih.govaacrjournals.org
Historical Context of Mucin-1 (Repeated Region) Investigation
The MUC1 gene was first cloned and sequenced in 1990. oup.com This discovery was a significant milestone, as it allowed for a detailed molecular understanding of this important protein. oup.com Early research focused on its overexpression and altered glycosylation in breast cancer, where it was identified as a tumor-associated antigen. nih.gov
Initially, the protein core of the tandem repeats was thought to have a random-coil structure. nih.gov However, subsequent structural analyses using synthetic peptides corresponding to the tandem repeats revealed that the MUC1 protein core possesses a defined secondary structure, challenging the earlier belief. researchgate.netnih.gov These studies showed that as the number of repeats increases, the structural complexity also increases. nih.gov The immunodominant epitope within the repeat, PDTRP, was found to require multiple repeats to adopt its native conformation. nih.gov This historical progression of research has highlighted the structural and functional importance of the MUC1 tandem repeat region, solidifying its status as a critical area of study in molecular biology and medicine.
Detailed Research Findings
The following table summarizes key research findings related to the Mucin-1 repeated region:
| Research Focus | Key Findings |
| Structure of the VNTR | The VNTR consists of 20-amino-acid repeats, with the number of repeats varying from 20 to 125 in the human population. ersnet.orgspandidos-publications.com This region is rich in proline, threonine, and serine residues, providing numerous sites for O-glycosylation. ersnet.org |
| Polymorphism and Disease | The length of the VNTR is highly polymorphic among individuals. nih.govcrh.com.br This polymorphism has been associated with susceptibility to bacterial infections and is a subject of investigation in various diseases, including cancer and kidney disease. nih.govaacrjournals.orgbroadinstitute.orglife-science-alliance.org |
| Glycosylation | In normal cells, the VNTR is heavily glycosylated. nih.govmdpi.com In cancer cells, this glycosylation is often altered, becoming shorter and exposing parts of the peptide core. nih.govjcancer.org This altered glycosylation creates tumor-associated antigens. nih.gov |
| Immunogenicity | The exposed peptide core of the VNTR in cancer cells can elicit an immune response. oup.commdpi.com The PDTRP motif within the tandem repeat is a primary immunodominant epitope. oup.comnih.gov |
| Structural Conformation | Contrary to early beliefs, the MUC1 tandem repeat polypeptide core is not a random coil but forms an ordered, rod-shaped structure, likely a polyproline beta-turn helix. researchgate.netnih.gov |
Properties
sequence |
PGSTAPPAHGVT |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Mucin-1 (repeated region) |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of the Mucin 1 Repeated Region
Primary Sequence Characteristics of the Mucin-1 Tandem Repeats
Amino Acid Composition and Motif Identification within the 20-Residue Repeat
The canonical 20-amino acid tandem repeat of human MUC1 has the sequence HGVTSAPDTRPAPGSTAPPA . nih.govmdpi.com This sequence is notably rich in proline, serine, and threonine residues, which collectively influence its structure and function. nih.govresearchgate.net The high proline content contributes to the extended and rigid nature of the polypeptide chain. nih.govresearchgate.net
Within this 20-residue unit, several key motifs have been identified. The PDTRP motif is recognized as a primary immunodominant epitope, meaning it is a principal target for antibodies generated against the MUC1 protein. nih.govnih.gov Other notable motifs include GVTS , PDTR , and GSTA , which are regions of heavy O-glycosylation. nih.gov These motifs contain the five potential sites for the attachment of sugar molecules (O-glycosylation) at two serine and three threonine residues. nih.govmdpi.com The sequence PAPGSTAPPAHGVTSAPDTR, with five potential O-glycosylation sites, is a frequently studied substrate for glycosylating enzymes. acs.org
Table 1: Amino Acid Sequence of the Canonical MUC1 Tandem Repeat
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1 | Histidine | H |
| 2 | Glycine | G |
| 3 | Valine | V |
| 4 | Threonine | T |
| 5 | Serine | S |
| 6 | Alanine | A |
| 7 | Proline | P |
| 8 | Aspartic Acid | D |
| 9 | Threonine | T |
| 10 | Arginine | R |
| 11 | Proline | P |
| 12 | Alanine | A |
| 13 | Proline | P |
| 14 | Glycine | G |
| 15 | Serine | S |
| 16 | Threonine | T |
| 17 | Alanine | A |
| 18 | Proline | P |
| 19 | Proline | P |
| 20 | Alanine | A |
Polymorphism and Variant Sequences within the Variable Number Tandem Repeat (VNTR)
The MUC1 gene exhibits significant polymorphism, primarily due to the variable number of tandem repeats (VNTR) in its coding region. oup.comnih.gov In the human population, the number of these 20-amino acid repeats can range from approximately 20 to 125. oup.comoup.com This variation in the number of repeats contributes to the size polymorphism of the MUC1 protein, with the VNTR domain accounting for a substantial portion of the molecule's total mass. oup.com The most frequent allele sizes in the Northern European population contain 40 and 80 repeats. oup.com
Beyond the variation in repeat number, the sequence of the repeats themselves is not always identical. nih.govoup.com Studies of MUC1 from various cancer cell lines and individual milk samples have revealed the existence of alternative or variant icosapeptide (20-amino acid) sequences. oup.com These variants arise from single amino acid substitutions at specific positions within the canonical repeat sequence. For example, high-incidence replacements include Proline to Alanine at position 9, Aspartic acid to Glutamic acid at position 18, and Threonine to Serine at position 19. oup.com Furthermore, rare frameshift mutations, such as the insertion of a single base within the VNTR, have been identified and are associated with diseases like autosomal dominant tubulointerstitial kidney disease. nih.govbohrium.combroadinstitute.org The complexity and repetitive nature of the VNTR make it a "genomic blind spot" that can be challenging to sequence accurately using standard methods. broadinstitute.orgresearchgate.net
Table 2: Examples of MUC1 Tandem Repeat Variant Sequences from Human Carcinoma Cell Lines
| Source | Repeat Sequence |
|---|---|
| Established Sequence | AHGV TSAP DTRPAP GSTAP PA |
| T47D (variant 1) | AHGV TSAA DTRPAP GSTAP PA |
| T47D (variant 2) | AHGV TSAP DTRPAP GST AP PA |
| MCF-7 (variant 1) | AHGV TSAP DTRPAP GSE AS PA |
| MCF-7 (variant 2) | AHGV TSAA DTRPAP GSE AS PA |
| HPAF (variant 1) | AHGV TSAA DTRPAP GST AP PA |
| HPAF (variant 2) | AHGV TSAP DTRPAP GSE AP PA |
Source: Adapted from Müller et al., 1999 oup.com
Secondary and Tertiary Structure of the Mucin-1 Repeated Region
Contrary to early beliefs that mucin protein cores exist as random coils, structural analyses have revealed that the MUC1 tandem repeat region possesses a defined, albeit flexible, structure. nih.govresearchgate.net
Spectroscopic Analysis of Conformational States (e.g., Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy)
Spectroscopic techniques have been instrumental in elucidating the conformational properties of the MUC1 tandem repeats. mdpi.comoup.com One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy studies on synthetic peptides corresponding to one, two, and three tandem repeats have confirmed that the MUC1 protein core is not a random-coil structure. nih.govresearchgate.net NMR experiments, including TOCSY, NOESY, and ROESY, have been used to assign amino acid resonances and define connectivities, revealing an extended conformation of the peptide backbone. mdpi.comoup.com The presence of strong sequential αN connectivities is indicative of this extended structure. mdpi.com Furthermore, NMR has been used to study the effects of glycosylation on the peptide's conformation, showing that the attachment of sugars can affect the conformational equilibrium near the glycosylation sites. oup.com
Circular Dichroism (CD) spectroscopy has provided complementary insights. The CD spectrum of a three-repeat MUC1 peptide is dominated by a signal characteristic of proline in the trans conformation. nih.govresearchgate.net Some studies have suggested a poly-proline type II (PPII) helix structure, evidenced by a CD absorption at 198 nm. wiley.comnih.gov These spectroscopic data collectively suggest that the MUC1 tandem repeat polypeptide core forms an extended, rod-like structure, often described as a polyproline β-turn helix. nih.govaacrjournals.org
Computational Modeling and Simulations of Mucin-1 Repeat Conformations
Computational modeling and molecular dynamics (MD) simulations have been employed to further explore the conformational landscape of the MUC1 tandem repeats. oup.comxianshiyoudaxuexuebao.com These simulations, often constrained by experimental data from NMR, help to generate three-dimensional models of the peptide. mdpi.comoup.com Modeling studies have supported the extended, rod-like structure proposed by spectroscopic methods. researchgate.net The side chains of the amino acids radiate outwards from this backbone, making the potential glycosylation sites accessible to enzymes. researchgate.net
MD simulations have also been used to compare the conformational preferences of glycosylated and non-glycosylated MUC1 peptides. These studies suggest that glycosylation can lead to a narrower conformational space, meaning the glycopeptide is less dynamic than its unglycosylated counterpart. researchgate.net Computational approaches are also valuable for understanding how the protein folds and how post-translational modifications, like the aberrant glycosylation seen in cancer, might alter its structure and function. xianshiyoudaxuexuebao.com
Glycosylation Patterns and Their Structural Impact on the Mucin-1 Repeated Region
The tandem repeat of the MUC1 protein core consists of a 20-amino acid sequence (HGVTSAPDTRPAPGSTAPPA) that contains five potential sites for O-glycosylation on serine and threonine residues. wikipedia.orgnih.gov These sites are specifically located at Thr5, Ser6, Thr10, Ser16, and Thr17 within a representative peptide sequence like AHGVTSAPDTRPAPGSTAPPA. oup.commdpi.com The initiation of O-glycosylation involves the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the hydroxyl group of serine or threonine, a reaction catalyzed by a family of enzymes known as UDP-N-acetylgalactosamine: polypeptide N-acetylgalactosaminyltransferases (GalNAc-transferases). oup.commdpi.com
The process of MUC1 O-glycosylation is a coordinated effort involving several GalNAc-transferase isoforms, each exhibiting distinct but sometimes overlapping specificities for the different glycosylation sites. oup.com For instance, GalNAc-T1 and -T2 are known to initiate glycosylation at Thr15 and Ser14 (using a different sequence numbering), while GalNAc-T4 primarily acts on substrates that are already glycosylated, targeting Ser4 and Thr8. acs.org This hierarchical and site-specific nature of glycosylation is crucial for achieving the high density of glycans observed on the MUC1 tandem repeat. acs.org
Research has shown that the amino acid sequence and the local peptide conformation surrounding the potential glycosylation site significantly influence the efficiency and specificity of the GalNAc-transferases. oup.com Studies using synthetic MUC1 peptides have demonstrated that the initial attachment of a GalNAc residue to one site can facilitate subsequent glycosylation at neighboring sites, a process that may be guided by the lectin domain of the GalNAc-transferases. mdpi.com
Table 1: Potential O-Glycosylation Sites in a MUC1 Tandem Repeat Peptide
| Residue Position (in AHG21 peptide) | Amino Acid | Glycosylation Status |
| 5 | Threonine | Potential O-glycosylation site |
| 6 | Serine | Potential O-glycosylation site |
| 10 | Threonine | Potential O-glycosylation site |
| 16 | Serine | Potential O-glycosylation site |
| 17 | Threonine | Potential O-glycosylation site |
Data derived from research on MUC1 tandem repeat peptides. oup.commdpi.com
In normal physiological conditions, MUC1 is heavily glycosylated, with carbohydrates accounting for 50-90% of its molecular weight. nih.govoup.com This extensive glycosylation forces the peptide backbone into an extended, rigid, and rod-like conformation. d-nb.info However, in pathological states, particularly in cancer, MUC1 expression is often upregulated, and it undergoes aberrant, incomplete glycosylation. nih.govnih.gov This results in the exposure of shorter, truncated carbohydrate side chains, such as the Tn (GalNAcα1-O-Ser/Thr) and STn (NeuAcα2-6GalNAcα1-O-Ser/Thr) antigens, and unmasks cryptic epitopes on the peptide core. nih.govoup.com
This altered glycosylation has profound structural consequences. Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that the conformation of the MUC1 tandem repeat is highly sensitive to its glycosylation status. oup.com For example, the unglycosylated immunodominant PDTRP sequence has been shown to adopt a type I β-turn structure. nih.gov However, the addition of even a single GalNAc residue at the threonine within this motif can destabilize this β-turn and shift the conformational equilibrium towards a more extended state. nih.gov
The structural changes induced by aberrant glycosylation are not localized to the site of sugar attachment but can propagate along the peptide backbone, influencing the conformation of distal regions. acs.orgnih.gov For instance, sialylation of core 2-type O-glycans at the five potential glycosylation sites within a MUC1 tandem repeat peptide was found to induce a specific conformational change in the cancer-relevant PDTR epitope. acs.orgnih.gov These glycosylation-induced conformational alterations can significantly impact the binding of antibodies and other interacting proteins, thereby modulating the biological activity of MUC1. oup.comrsc.org The shift from a heavily glycosylated, extended structure to a sparsely glycosylated, more flexible conformation with exposed peptide regions is a hallmark of cancer-associated MUC1 and contributes to its role in tumor progression. mdpi.comnih.gov
Table 2: Research Findings on the Structural Impact of MUC1 Glycosylation
| Study Focus | Key Finding | Implication | Reference |
| NMR analysis of glycosylated vs. unglycosylated MUC1 peptides | Glycosylation of threonine in the VTSA region affects the peptide backbone conformation. | Glycosylation directly alters the local structure of the tandem repeat. | oup.com |
| NMR study of a MUC1 glycopeptide with a single Tn antigen | Glycosylation destabilizes the β-turn in the PDTR region, favoring an extended conformation. | Aberrant glycosylation exposes new epitopes by changing the peptide's secondary structure. | nih.gov |
| NMR analysis of MUC1 with multiple sialylated core 2-type O-glycans | Sialylation at multiple sites induces a specific conformational change in the PDTR epitope. | Distal glycosylation can allosterically modulate the structure of key functional motifs. | acs.orgnih.gov |
| Microarray and NMR analysis of antibody binding to MUC1 glycopeptides | O-glycosylation state around the PDTR motif strongly influences antibody binding potency and profile. | The specific glycoform dictates the accessibility and conformation of the epitope for antibody recognition. | rsc.org |
Biosynthesis and Post Translational Processing of the Mucin 1 Repeated Region
Gene Transcription and mRNA Splicing Affecting the Mucin-1 Repeated Region
The expression and final structure of the MUC1 protein, particularly its repeated region, are heavily influenced by processes at the genetic and transcriptomic levels. Alternative splicing and genetic variations within the MUC1 gene are key determinants of the diversity and function of MUC1 isoforms.
The MUC1 gene is composed of seven exons, with the second exon (E2) encoding the entire VNTR region. oup.com This large exon, which can be over 6,200 base pairs long, is a hotspot for alternative splicing, a process that can generate a vast array of MUC1 isoforms. nih.gov In many of these splicing events, the VNTR-containing exon is treated like an intron and is spliced out, leading to the production of shorter MUC1 isoforms that lack this repetitive domain. nih.govwiley.com
This splicing process utilizes a fixed 5' splice site and multiple cryptic 3' splice sites within exon 2, resulting in various short isoforms such as MUC1/X, MUC1/Y, and MUC1/Z. oup.comnih.gov For instance, MUC1/X is generated by splicing at an alternative splice acceptor site upstream of the site that produces MUC1/Y. nih.gov MUC1/Y is produced by the in-frame removal of the VNTR region. oup.com The generation of these shorter transcripts is not limited to pre-mRNA processing; mature MUC1 mRNA containing the VNTR can also undergo further splicing to remove this region. nih.gov
The expression of these splice variants is often tissue-specific and can be altered in disease states. oup.comnih.gov Studies have identified numerous MUC1 isoforms in various cell lines, with many being newly discovered and showing distinct expression patterns. nih.govresearchgate.net For example, specific splice variants like MUC1/C, MUC1/D, and MUC1/Z have been correlated with tumor progression in esophageal cancer, while MUC1/B appears to have a protective role. wiley.com
| Splice Variant | Key Feature | Splicing Mechanism | Reference |
|---|---|---|---|
| MUC1/X | Lacks the VNTR region. | Alternative splicing at an acceptor site upstream of the MUC1/Y site. | nih.gov |
| MUC1/Y | Lacks the VNTR region. | In-frame removal of the VNTR. | oup.com |
| MUC1/Z | Lacks the VNTR region. | Alternative splicing of the VNTR. | oup.com |
| MUC1/A, C, D | Variations in the number of base pairs at the start of exon 2. | Influenced by the A/G SNP (rs4072037). | nih.gov |
| MUC1/SEC | Secreted form lacking transmembrane and cytoplasmic domains. | Alternative splicing resulting in the dissociation of the extracellular domain. | nih.gov |
Genetic polymorphisms within the MUC1 gene significantly influence the expression and splicing of the repeat region. A well-studied single nucleotide polymorphism (SNP), rs4072037 (an A/G variation), located in exon 2, plays a crucial role in regulating the selection of 3' splice sites in intron 1. nih.govnih.gov This, in turn, affects the production of different short MUC1 isoforms. nih.gov The presence of the G allele is associated with the MUC1/A transcript, while the A allele is linked to the MUC1/B transcript. nih.gov This SNP can also influence an individual's susceptibility to certain diseases, such as gastric cancer, by affecting the quantity and quality of the MUC1 protein produced. mdpi.com
Furthermore, the length of the VNTR itself is a form of genetic variation. The number of tandem repeats can range from 20 to 125. oup.commedlineplus.gov This variation in length has been associated with kidney-related traits, with longer VNTR alleles being linked to increased serum urea (B33335) and chronic interstitial nephritis. life-science-alliance.org Rare mutations, such as the insertion of a cytosine nucleotide within the VNTR, can cause a frameshift, leading to the production of a truncated MUC1 protein that is trapped within the cell. This specific mutation is the cause of an inherited kidney disease known as autosomal dominant tubulointerstitial kidney disease (ADTKD-MUC1). medlineplus.govuzh.ch
Proteolytic Cleavage and Subunit Formation Involving the Mucin-1 Repeated Region
After translation, the full-length MUC1 protein undergoes a critical proteolytic cleavage event that is essential for its proper structure and function. This process occurs within a highly conserved domain and results in the formation of two distinct subunits that remain associated.
MUC1 is synthesized as a single polypeptide that undergoes autoproteolytic cleavage within the SEA (Sea urchin sperm protein, Enterokinase, and Agrin) module, a domain of about 120 amino acids located in the extracellular portion of the protein. nih.govcapes.gov.brresearchgate.net This self-cleavage event occurs in the endoplasmic reticulum shortly after synthesis. uniprot.orgresearchgate.net The cleavage takes place at a specific GSVVV motif. thno.orgnih.gov
The mechanism of this autoproteolysis involves an N-to-O acyl rearrangement at the cleavage site, followed by hydrolysis of the unstable ester bond, which leads to the separation of the polypeptide chain. nih.govcapes.gov.brresearchgate.net The integrity of the full-length SEA module is required for this process to occur. uniprot.org Notably, certain MUC1 splice variants that lack a complete SEA module, such as MUC1/Y, are not cleaved. nih.govcapes.gov.br
The autoproteolytic cleavage of the MUC1 precursor protein results in the generation of two subunits: a large N-terminal subunit (MUC1-N or α-subunit) and a smaller C-terminal subunit (MUC1-C or β-subunit). nih.govcapes.gov.brthno.orgwikipedia.orgspandidos-publications.com
The MUC1-N subunit is the larger of the two and comprises the bulk of the extracellular domain, including the entire VNTR region. nih.govmdpi.com This subunit is extensively O-glycosylated on the serine and threonine residues within the tandem repeats. nih.govwikipedia.org
The MUC1-C subunit consists of a small portion of the extracellular domain, the transmembrane domain, and the cytoplasmic tail. nih.govmdpi.com
Following cleavage, the MUC1-N and MUC1-C subunits form a stable, non-covalent heterodimeric complex at the cell surface, held together by strong hydrogen bonds. nih.govcapes.gov.brresearchgate.netnih.govspandidos-publications.commdpi.com This association is crucial for the proper presentation and function of MUC1 at the epithelial cell surface. While alternative splicing is a major mechanism for generating different MUC1 forms, the soluble form of MUC1 can also be released from the cell membrane through proteolytic cleavage, a process distinct from alternative splicing. nih.gov
Glycosylation Machinery and Regulation Pertaining to the Mucin-1 Repeated Region
The VNTR of MUC1 is characterized by its high density of serine and threonine residues, making it a primary site for O-glycosylation. This extensive glycosylation is a hallmark of mucins and is critical for their protective functions.
The 20-amino acid tandem repeat sequence (HGVTSAPDTRPAPGSTAPPA) contains five potential sites for O-linked glycosylation. mdpi.com The process of O-glycosylation is initiated by a large family of enzymes called polypeptide GalNAc-transferases (GalNAc-Ts). nih.govacs.orgresearchgate.net These enzymes transfer N-acetylgalactosamine (GalNAc) to serine and threonine residues.
Different GalNAc-T isoforms exhibit distinct preferences for the glycosylation sites within the MUC1 tandem repeat. nih.gov For example, in vitro studies using pancreatic tumor cell extracts have shown that two of the three threonine residues within the repeat are glycosylated, while the serine residues are not. aacrjournals.orgscispace.com The specific sites glycosylated were identified as the threonines in the PGSTAP and GVTSAP motifs. aacrjournals.org
The process of glycosylation can be sequential and coordinated. The lectin domain of some GalNAc-Ts plays a role in recognizing previously added GalNAc residues, which helps to guide the glycosylation of subsequent sites. nih.govacs.org This lectin-assisted mechanism suggests that the glycosylation of one tandem repeat can influence the glycosylation of neighboring repeats. nih.govacs.org The length of the peptide substrate can also influence the activity of GalNAc-transferases. aacrjournals.org
Alterations in the glycosylation pattern of the MUC1 repeated region are a common feature in various diseases, particularly in cancer. In cancer cells, MUC1 is often hypoglycosylated, leading to the exposure of novel peptide epitopes on the protein core. wikipedia.org
| Enzyme Family | Function | Specificity in MUC1 VNTR | Reference |
|---|---|---|---|
| Polypeptide GalNAc-transferases (GalNAc-Ts) | Initiate O-glycosylation by transferring GalNAc to serine and threonine residues. | Different isoforms (e.g., GalNAc-T1, T2, T3, T4, T11) show distinct preferences for glycosylation sites within the tandem repeat. | nih.govacs.orgresearchgate.net |
Role of Glycosyltransferases (e.g., ppGalNAc-T1, GALNT6) in O-Glycosylation
The initiation of mucin-type O-glycosylation is the first and defining step, involving the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to the hydroxyl group of serine (Ser) or threonine (Thr) residues on the MUC1 protein backbone. mdpi.comnih.gov This reaction is catalyzed by a family of up to 20 UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), with GALNTs being the gene name in mammals. oup.comoncotarget.com The MUC1 tandem repeat, a 20-amino-acid sequence (GVTSAPDTRPAPGSTAPPAH), contains five potential O-glycosylation sites on three threonine and two serine residues, making it a major site for this modification. oup.comoup.comwikipedia.org
Different GalNAc-T isoforms exhibit distinct, though sometimes overlapping, specificities for these sites. acs.org For example, in vitro studies have shown that several isoforms, including GalNAc-T1 and GalNAc-T2, can initiate glycosylation on the MUC1 tandem repeats. nih.gov Comprehensive analysis of 14 active human GalNAc-Ts revealed that many isoforms play a redundant role in glycosylating the threonine residues at the GSTA and GVTS motifs of the MUC1 tandem repeat. acs.org However, specificity is observed for other sites; GalNAc-T1, -T2, -T6, and -T13 can modify the serine residue in the GSTA motif, whereas only GalNAc-T4 and -T12 are capable of catalyzing glycosylation at the serine in the GVTS motif. acs.org
GALNT6, in particular, has been implicated in the aberrant glycosylation of MUC1 in cancers. oncotarget.com Studies have shown that GALNT6 can stabilize the MUC1 protein through O-glycosylation, promoting proliferation in breast cancer cells. atlasgeneticsoncology.org Its expression in breast cancer is considered an early event that leads to abnormal mucin glycosylation. oncotarget.com
The table below summarizes the observed specificities of various GalNAc-T isoforms towards the potential O-glycosylation sites within a MUC1 tandem repeat peptide.
| GalNAc-T Isoform | Target Site(s) on MUC1 Tandem Repeat | Reference |
|---|---|---|
| GalNAc-T1 | Ser in GSTA motif | acs.org |
| GalNAc-T2 | Ser in GSTA motif; shows preference for Thr in GVTSA over Thr in VTSA | acs.orgacs.org |
| GalNAc-T4 | Ser in VTSA, Ser in GSTA, and specifically the Thr in the immunogenic PDTR motif | oup.comacs.orgacs.org |
| GalNAc-T6 | Ser in GSTA motif; linked to MUC1 glycosylation in breast cancer | oncotarget.comacs.org |
| GalNAc-T12 | Ser in GVTS motif | acs.org |
| GalNAc-T13 | Ser in GSTA motif | acs.org |
| Multiple Isoforms (Redundant Role) | Thr in GSTA motif, Thr in GVTS motif | acs.org |
Regulation of Glycosylation Specificity and Density on the Tandem Repeats
The precise pattern and density of glycans on the MUC1 tandem repeats are tightly regulated by several factors, ensuring specific biological outcomes. This regulation occurs at the level of both site selection (specificity) and the number of attached glycans (density).
Regulation of Specificity: The specificity of O-glycosylation is not random but is directed by a hierarchy of controls. The primary sequence and local conformation of the MUC1 peptide substrate are fundamental in determining which sites are accessible to the enzymes. oup.comresearchgate.net The various GalNAc-T isoforms possess unique substrate specificities, allowing them to recognize and glycosylate distinct Ser/Thr residues within the tandem repeat. acs.org
A key regulatory mechanism involves the dual-domain structure of the GalNAc-transferases, which consist of a catalytic domain and a lectin domain. acs.org The catalytic domain is responsible for the initial recognition and transfer of GalNAc to the peptide. acs.org Following this initial event, the lectin domain can bind to the newly attached GalNAc moiety. nih.govmdpi.com This binding event helps to position the catalytic domain for subsequent glycosylation at nearby sites, a process termed "lectin-assisted" glycosylation. nih.govacs.org This sequential and coordinated action of different GalNAc-Ts is often required to achieve the dense glycosylation characteristic of MUC1. oup.com For instance, the lectin domain of GalNAc-T2 is crucial for driving glycosylation at the serine residue in the GSTA motif. acs.org Furthermore, specific structural motifs within the MUC1 peptide backbone, such as an inverse γ-turn in the PDTRP sequence, are recognized by specific transferases like GalNAc-T4, which is uniquely able to glycosylate the threonine within this immunogenic epitope in vivo. nih.govacs.org
Regulation of Density: The density of O-glycans on the MUC1 tandem repeats can vary significantly depending on the cellular context. nih.gov For example, MUC1 produced by cancer cells often displays a higher density of glycans compared to that from normal cells. nih.gov The expression levels and subcellular localization of GalNAc-Ts are critical regulators of glycosylation density. nih.gov Co-expression of a specific glycosyltransferase, such as GalNAc-T4, with a MUC1 reporter protein has been shown to increase the glycan occupancy, or density, at specific sites within the tandem repeat. oup.com
Furthermore, the trafficking of the enzymes themselves can modulate glycosylation density. Research has shown that relocating GalNAc-transferases from the Golgi apparatus to the endoplasmic reticulum can lead to an increased density of GalNAc modification on a MUC1 reporter construct. nih.gov This suggests that making the enzymes available to the MUC1 polypeptide earlier in the secretory pathway can enhance the extent of glycosylation. nih.gov Competition between the initiating GalNAc-Ts and enzymes that elongate the glycan chains can also influence the final density of glycosylation on the peptide backbone. researchgate.net High-density glycosylation is a recognized feature of MUC1 in cancer and is associated with increased tumor aggressiveness. mdpi.com
The table below details the factors influencing the glycosylation patterns on the MUC1 tandem repeats.
| Regulatory Factor | Mechanism of Action | Effect on Glycosylation | Reference |
|---|---|---|---|
| Peptide Sequence & Conformation | Determines acceptor site accessibility and recognition by enzymes. Specific motifs (e.g., inverse γ-turn) are recognized by specific GalNAc-Ts. | Specificity | oup.comnih.govresearchgate.net |
| GalNAc-T Isoform Specificity | Different isoforms have inherent preferences for distinct Ser/Thr residues. | Specificity | acs.org |
| Lectin Domain Activity | Binds to a previously attached GalNAc to guide the catalytic domain to subsequent sites. | Specificity & Density | nih.govacs.orgmdpi.com |
| Enzyme Expression & Localization | Higher enzyme concentration or relocation to the ER can increase glycan attachment. | Density | oup.comnih.gov |
| Competitive Glycosylation | Competition between initiating (GalNAc-Ts) and elongating glycosyltransferases. | Density | researchgate.net |
Molecular Interactions and Signal Transduction Mediated by the Mucin 1 Repeated Region
Interactions of the Extracellular Mucin-1 Repeated Region with Cellular and Extracellular Components
The extensive and heavily glycosylated extracellular domain of MUC1, dominated by the VNTR, serves as a crucial interface for interaction with a variety of cellular and extracellular molecules. These interactions are pivotal in mediating cell adhesion, recognition, and communication.
The VNTR of MUC1 is a well-documented binding site for several important ligands, facilitating cellular interactions that are critical in both normal physiology and pathological conditions such as cancer metastasis.
Galectin-3: This β-galactoside-binding lectin has been shown to interact with MUC1. acs.org This interaction can lead to the clustering of MUC1 on the cell surface, which in turn can expose smaller adhesion molecules and prevent anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. mdpi.com
ICAM-1 (Intercellular Adhesion Molecule 1): The underglycosylated form of MUC1, often found on cancer cells, can function as a ligand for ICAM-1. researchgate.netnih.gov This interaction is crucial for mediating the firm adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade. nih.gov
E-selectin: Similar to ICAM-1, MUC1, particularly when carrying the sialyl Lewis x (sLex) antigen, can act as a ligand for E-selectin, which is expressed on endothelial cells. researchgate.netnih.gov This binding initiates the initial tethering and rolling of cancer cells on the endothelium, a precursor to firm adhesion and extravasation. nih.govnih.gov The long, extended structure of MUC1 may make it more effective at interacting with E-selectin compared to other, smaller selectin ligands. nih.gov
| Ligand | Binding Site on MUC1 | Functional Outcome | Reference |
|---|---|---|---|
| Galectin-3 | T antigen (unsubstituted) on VNTR | MUC1 clustering, prevention of anoikis | acs.orgmdpi.com |
| ICAM-1 | Underglycosylated VNTR | Firm adhesion of cancer cells to endothelium | researchgate.netnih.gov |
| E-selectin | Sialyl Lewis x on underglycosylated VNTR | Tethering and rolling of cancer cells on endothelium | researchgate.netnih.govnih.gov |
The glycosylation pattern of the MUC1 VNTR is a critical determinant of its binding properties. In cancerous states, MUC1 undergoes aberrant glycosylation, characterized by shorter, truncated O-glycans such as Tn (GalNAcα1-Ser/Thr) and sialyl-Tn (sTn). nih.govnih.gov This altered glycosylation has profound effects on ligand recognition.
The removal of bulky, complex glycans exposes cryptic peptide epitopes on the MUC1 backbone, which can then be recognized by antibodies and other binding partners. nih.govuu.nluu.nl Furthermore, the type and location of these truncated glycans can significantly influence binding affinity. For instance, the presence of a Tn antigen within the PDTR region of the MUC1 tandem repeat has been shown to enhance the binding of certain lectins, such as soybean agglutinin (SBA). acs.org This enhanced affinity is attributed not just to the glycan itself, but also to interactions with the surrounding peptide backbone. acs.org
Studies have demonstrated that glycosylation can stabilize a more extended, bioactive conformation of the MUC1 peptide, which is then preferentially recognized by high-affinity antibodies. nih.govuu.nl This suggests a novel mechanism of antibody-antigen interaction where the glycan modulates the peptide's structure to favor binding, rather than directly participating in the binding interface. nih.gov
The MUC1 repeated region also plays a role in modulating the interaction of cells with the extracellular matrix (ECM). Overexpression of MUC1 has been shown to inhibit integrin-mediated cell adhesion to ECM proteins like fibronectin and collagen. nih.govnih.gov This anti-adhesive effect is thought to be due to the large, extended structure of MUC1 sterically hindering the access of smaller adhesion receptors, such as integrins, to their ligands in the ECM. nih.gov
However, the relationship is complex. For example, in pancreatic cancer cells, MUC1 expression was found to decrease adhesion to type I collagen. nih.gov Conversely, some studies indicate that the non-glycosylated polypeptide core of MUC1, exposed in cancer, may actually promote the attachment of metastatic cells to ECM proteins. nih.gov The length of the MUC1 extracellular domain, determined by the number of tandem repeats, can also influence integrin-mediated adhesion to fibronectin and vitronectin, with different numbers of repeats leading to varying effects on cell adhesion. researchgate.net
Intracellular Signaling Pathways Modulated by Mucin-1 C-terminal Domain (in context of repeated region's influence)
While the extracellular domain of MUC1 is engaged in binding and adhesion, the cytoplasmic tail (MUC1-CT) acts as a dynamic signaling hub, transducing information from the cell surface to the interior. The engagement of the extracellular repeated region by its ligands can trigger conformational changes that influence the signaling capacity of the MUC1-CT.
The 72-amino acid cytoplasmic tail of MUC1 is highly conserved and contains multiple phosphorylation sites, including seven tyrosine residues, which can be phosphorylated by various kinases. researchgate.netnih.govdtic.milnih.govfrontiersin.org This phosphorylation creates docking sites for a wide array of signaling proteins and adaptor molecules, effectively making the MUC1-CT a central hub for integrating diverse signaling pathways. nih.govnih.gov
Upon ligand binding to the extracellular domain or in response to cellular stress, the MUC1-CT can interact with key signaling effectors involved in pathways such as WNT/β-catenin, NF-κB, and STAT. nih.govnih.gov For instance, phosphorylation of the MUC1-CT can lead to its binding with β-catenin, promoting its nuclear translocation and the activation of WNT target genes. nih.govnih.gov These intracellular activities of the MUC1-CT have significant implications for both normal cellular functions and the progression of malignancies. nih.gov
A critical aspect of MUC1 signaling is its extensive crosstalk with receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR) and other members of the ErbB family (e.g., ErbB2/HER2). researchgate.netnih.gov MUC1 can form a complex with EGFR at the cell surface, and this interaction is often enhanced by the aberrant glycosylation seen in cancer cells. mdpi.comnih.gov
The interaction between MUC1 and EGFR can lead to the activation of EGFR and its downstream signaling cascades, including the MAPK and PI3K/Akt pathways. nih.govnih.govtandfonline.comnih.gov This MUC1-mediated potentiation of EGFR signaling can promote tumor cell proliferation, survival, and resistance to therapies. nih.govnih.govnih.gov For example, MUC1-EGFR crosstalk has been implicated in paclitaxel (B517696) resistance in lung adenocarcinoma by activating NF-κB and MAPK pathways. nih.govnih.govtandfonline.com Furthermore, MUC1 has been shown to be crucial for the interaction of EGFR with chromatin in the nucleus, suggesting a role in regulating gene expression. researchgate.net The MUC1-CT can be phosphorylated by kinases like c-Src, which can be activated downstream of EGFR, further integrating these signaling networks. researchgate.net
| Interacting Kinase | Effect on Signaling Pathway | Functional Consequence | Reference |
|---|---|---|---|
| EGFR (ErbB1) | Activation of MAPK and PI3K/Akt pathways | Promotes cell proliferation, survival, and drug resistance | nih.govnih.govnih.govnih.gov |
| ErbB Family | Potentiation of ErbB signaling | Contributes to tumorigenesis | researchgate.netresearchgate.netaacrjournals.org |
Activation and Regulation of Intracellular Kinase Cascades (e.g., MAPK, ERK, PI3K/Akt, JNK)
The cytoplasmic tail of Mucin-1 (MUC1-CT), despite its small size of 72 amino acids, functions as a significant signaling hub, directly influencing several intracellular kinase cascades critical to cell growth, survival, and proliferation. Its lack of intrinsic enzymatic activity is compensated by its ability to act as a scaffold, docking with and modulating the activity of key kinases. This engagement is often initiated or modulated by the phosphorylation of specific tyrosine residues within the MUC1-CT.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The MUC1-CT is a known activator of the Ras/Raf/MEK/ERK signaling cascade, a central pathway in regulating cell proliferation. uniprot.org In normal cells, this pathway is tightly controlled, but in cancer cells where MUC1 is overexpressed, it can become constitutively active. The MUC1-CT can associate with growth factor receptors like EGFR, potentiating downstream signaling to the MAPK pathway. nih.govmagtech.com.cn This interaction can lead to sustained ERK activation, promoting uncontrolled cell division. nih.gov Studies have shown that MUC1 can modulate signaling in the ERK pathway, and in activated T-cells, it influences the Ras/MAPK pathway. uniprot.org
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a crucial mediator of cell survival and anti-apoptotic signals. MUC1 expression has been demonstrated to activate this pathway. nih.gov The MUC1-CT contains a YXXM binding motif for the p85 regulatory subunit of PI3K. physiology.org Upon phosphorylation of a specific tyrosine residue (Tyr-20) within this motif, MUC1 recruits the p85 subunit, leading to the activation of PI3K. physiology.org Activated PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt (also known as Protein Kinase B). nih.govphysiology.org This activation of Akt leads to the phosphorylation of downstream targets, such as Bad, which ultimately suppresses apoptosis and promotes cell survival. nih.gov MUC1-induced activation of the PI3K/Akt pathway has been linked to increased expression of the anti-apoptotic protein Bcl-xL and enhanced angiogenesis through the production of Vascular Endothelial Growth Factor (VEGF). nih.govelsevierpure.com
c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway, another branch of the MAPK superfamily, is involved in cellular responses to stress, including apoptosis. MUC1 has been shown to interact directly with and activate JNK1. nih.gov The MUC1 cytoplasmic domain (MUC1-CD) physically binds to JNK1, and this interaction leads to JNK1 activation. nih.gov This activation, in the context of genotoxic stress, paradoxically contributes to an anti-apoptotic function. Research indicates that MUC1-mediated activation of JNK1 inhibits apoptosis induced by DNA-damaging agents like cisplatin. nih.govnih.gov This suggests that MUC1 can co-opt the JNK stress-response pathway to promote cancer cell survival. nih.govmdpi.com
| Kinase Cascade | Key Interacting MUC1 Domain/Motif | Primary Downstream Effect | References |
|---|---|---|---|
| MAPK/ERK | Cytoplasmic Tail (interaction with growth factor receptors) | Promotes cell proliferation and division | uniprot.orgnih.govmagtech.com.cn |
| PI3K/Akt | Cytoplasmic Tail (YXXM motif for p85) | Inhibits apoptosis, promotes cell survival and angiogenesis | nih.govphysiology.orgelsevierpure.com |
| JNK | Cytoplasmic Domain | Inhibits apoptosis in response to genotoxic stress | nih.govnih.govmdpi.com |
Crosstalk with Transcription Factors and Signaling Pathways (e.g., β-catenin, NF-κB, STAT3, p53, c-Abl, HIF1-α)
The signaling function of the MUC1 cytoplasmic tail extends into the nucleus, where it directly and indirectly modulates the activity of numerous transcription factors. This nuclear activity is a key mechanism by which MUC1 drives oncogenic gene expression programs.
β-catenin: MUC1-CT directly interacts with β-catenin, a key component of the Wnt signaling pathway. researchgate.netnih.gov The MUC1-CT contains a serine-rich motif that binds to the armadillo repeats of β-catenin. mdpi.com This interaction has two major consequences. First, it stabilizes β-catenin by preventing its GSK3β-mediated phosphorylation and subsequent degradation. mdpi.comresearchgate.net Second, the MUC1-CT/β-catenin complex can translocate to the nucleus. researchgate.netnih.gov In the nucleus, MUC1 acts as a co-activator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, enhancing the expression of Wnt target genes like Cyclin D1, which promotes cell cycle progression. nih.govnih.govspandidos-publications.com This interaction is particularly prominent at the invasive front of colorectal carcinomas. aacrjournals.org
Nuclear Factor-κB (NF-κB): MUC1 is a potent activator of the NF-κB pathway, which is critical for inflammation, immunity, and cell survival. nih.govnih.gov Overexpression of MUC1 in carcinoma cells is associated with the constitutive activation of NF-κB. nih.gov The MUC1-CT achieves this through multiple mechanisms. It can interact directly with components of the IκB kinase (IKK) complex, specifically IKKβ and IKKγ, leading to the phosphorylation and degradation of the NF-κB inhibitor, IκBα. nih.gov Furthermore, the MUC1-CT can bind directly to the NF-κB p65 subunit, blocking its interaction with IκBα and promoting its nuclear translocation and transcriptional activity. nih.gov This sustained NF-κB activation contributes to the anti-apoptotic and transformative properties of MUC1. nih.govsciengine.com
Signal Transducer and Activator of Transcription 3 (STAT3): MUC1-C engages in a positive feedback loop with STAT3, a transcription factor frequently activated in cancer. nih.govnih.gov The MUC1-CT can directly interact with both Janus kinase 1 (JAK1) and STAT3. nih.govnih.gov This association is necessary for JAK1-mediated phosphorylation and activation of STAT3 in response to cytokines like IL-6. nih.gov Activated STAT3 then translocates to the nucleus. Notably, both MUC1-C and activated STAT3 occupy the promoter of the MUC1 gene, creating an autoinductive loop that drives further MUC1 expression. nih.govresearchgate.net This MUC1-STAT3 axis promotes the transcription of genes involved in cell survival and transformation. nih.govuky.edu
p53: MUC1 exerts complex regulatory control over the p53 tumor suppressor. The MUC1-CT can bind directly to the p53 regulatory domain, an interaction that increases in response to genotoxic stress. nih.gov This binding modulates p53's transcriptional activity, selectively coactivating the promoter of the cell cycle arrest gene p21 while attenuating the activation of pro-apoptotic genes like Bax. nih.gov This directs the cellular response away from apoptosis and towards growth arrest. nih.gov Additionally, MUC1-C can repress the transcription of the p53 gene itself. It achieves this by binding to the transcription factor KLF4 and enhancing its occupancy on the p53 promoter, which leads to the recruitment of histone deacetylases and transcriptional repression. nih.govsemanticscholar.org
c-Abl: MUC1 regulates the activity of the non-receptor tyrosine kinase c-Abl by controlling its subcellular localization. In response to DNA damage, c-Abl typically translocates to the nucleus to induce apoptosis. nih.gov However, the MUC1-CT can sequester c-Abl in the cytoplasm. nih.govresearchgate.net This interaction is mediated by the phosphorylation of Tyr-60 on the MUC1-CT by c-Abl, creating a docking site for the c-Abl SH2 domain. nih.gov This binding blocks the nuclear import of c-Abl, thereby inhibiting its pro-apoptotic function and contributing to the resistance of MUC1-expressing cancer cells to genotoxic agents. mdpi.comnih.gov
Hypoxia-Inducible Factor-1α (HIF-1α): In the hypoxic tumor microenvironment, MUC1 plays a crucial role in cellular adaptation by regulating HIF-1α, the master transcriptional regulator of the hypoxic response. nih.govnih.gov The MUC1-CT physically interacts with HIF-1α and the co-activator p300. nih.govnih.govpnas.org This interaction stabilizes the HIF-1α protein, preventing its degradation. nih.govpnas.org MUC1 then facilitates the recruitment of the HIF-1α/p300 complex to the promoters of hypoxia-inducible genes, particularly those involved in glucose metabolism (e.g., glycolytic genes). nih.govnih.govpnas.org This MUC1-HIF-1α signaling axis enables cancer cells to reprogram their metabolism to survive and proliferate under low-oxygen conditions. nih.govpnas.orgpnas.org
| Transcription Factor/Signaling Protein | Mechanism of Interaction | Functional Outcome | References |
|---|---|---|---|
| β-catenin | Direct binding to MUC1-CT, preventing degradation and promoting nuclear translocation. | Activation of Wnt target genes (e.g., Cyclin D1), promoting proliferation. | researchgate.netnih.govnih.govspandidos-publications.comaacrjournals.org |
| NF-κB | Direct binding to IKK complex and p65 subunit. | Constitutive activation of NF-κB signaling, promoting survival and inflammation. | nih.govnih.govsciengine.com |
| STAT3 | Direct binding to JAK1 and STAT3, forming an autoinductive loop. | Enhanced STAT3 activation and expression of MUC1 and other survival genes. | nih.govnih.govresearchgate.netuky.edu |
| p53 | Direct binding to p53 regulatory domain; repression of p53 promoter via KLF4. | Modulation of p53 target gene selection (favoring arrest over apoptosis); decreased p53 levels. | nih.govnih.govsemanticscholar.org |
| c-Abl | Direct binding via pTyr-60, sequestering c-Abl in the cytoplasm. | Inhibition of DNA damage-induced apoptosis. | mdpi.comnih.govresearchgate.net |
| HIF-1α | Direct binding and stabilization of HIF-1α protein. | Enhanced transcription of hypoxia-inducible genes, promoting metabolic adaptation. | nih.govnih.govpnas.orgpnas.org |
Functional Roles of the Mucin 1 Repeated Region in Cell Biology and Pathophysiology
Regulation of Cell Adhesion and Migration by the Mucin-1 Repeated Region
The dense array of O-glycans on the MUC1 tandem repeat region creates a prominent physical presence on the cell surface, profoundly impacting how cells interact with their environment.
Anti-Adhesive Properties and Steric Hindrance Mechanisms
The large and extended structure of the MUC1 repeated region acts as a physical barrier, sterically hindering the interactions between cell surface receptors and their ligands on opposing cells or the extracellular matrix (ECM). nih.govplos.org This anti-adhesive property is a key mechanism by which MUC1 regulates cell adhesion. researchgate.net In normal polarized epithelial cells, MUC1 is typically expressed on the apical surface, preventing inappropriate cell-cell and cell-matrix adhesions. However, in carcinoma cells, MUC1 is often overexpressed and loses its polarized distribution, leading to a general reduction in cellular adhesion. This can facilitate the detachment of tumor cells from the primary mass, a critical step in metastasis.
The anti-adhesive effect is directly related to the physical properties of the tandem repeat domain. Its rigid, extended structure, heavily decorated with bulky carbohydrate chains, creates a potent steric barrier that can physically block smaller adhesion molecules, such as integrins and cadherins, from accessing their binding partners. nih.gov Studies have shown that overexpression of MUC1 can inhibit integrin-mediated cell adhesion to ECM components. nih.gov This inhibitory effect can be overcome by increasing the avidity of integrins or by inducing the redistribution of MUC1 on the cell surface, highlighting the dynamic nature of this regulation. nih.gov
In the context of bacterial infection, the MUC1 repeated region's steric hindrance is also a protective mechanism for the host. For example, MUC1 can inhibit the binding of Helicobacter pylori to gastric epithelial cells, not only by acting as a releasable decoy but also by physically obstructing the bacteria from reaching other cellular receptors. nih.govplos.org
Modulation of Cell-Cell and Cell-Extracellular Matrix Interactions
Beyond its general anti-adhesive role, the MUC1 repeated region can specifically modulate interactions with key adhesion molecules. It has been demonstrated that the MUC1 tandem repeats are necessary for its interaction with Intercellular Adhesion Molecule-1 (ICAM-1), a molecule involved in cell-cell adhesion and immune responses. nih.gov Research indicates that a certain number of tandem repeats are required to form the proper tertiary structure for this binding to occur. nih.gov This interaction can have significant downstream effects, including the induction of T-cell anergy. nih.gov
The influence of the MUC1 tandem repeat region on cell-ECM interactions is also complex. Overexpression of MUC1 has been shown to decrease the adhesion of cells to various ECM proteins. nih.gov The length of the tandem repeat domain itself can influence these interactions. Studies using cell lines expressing MUC1 with a varying number of tandem repeats have shown that as the number of repeats increases, the protein distribution on the cell surface changes, which in turn affects integrin-mediated adhesion to fibronectin and vitronectin. researchgate.net This suggests a sophisticated mechanism where the size of the MUC1 extracellular domain can fine-tune cellular adhesion to specific matrix components. researchgate.net
| Interacting Molecule | Effect of MUC1 Repeated Region Interaction | Cellular Context | Key Findings |
|---|---|---|---|
| Integrins | Inhibition of adhesion to ECM components | Melanoma, transformed epithelial, and breast epithelial cell lines | High levels of MUC1 reduce integrin-mediated adhesion, which can be reversed by increasing integrin avidity. nih.gov |
| ICAM-1 | Binding and potential modulation of immune cell interactions | Breast adenocarcinoma cell line | Binding requires a specific number of tandem repeats to achieve the necessary tertiary structure. nih.gov |
| Fibronectin and Vitronectin | Modulation of adhesion dependent on tandem repeat length | HT-29 cell lines | An increase in the number of tandem repeats can alter the distribution of MUC1 and affect integrin-mediated adhesion to these specific ECM proteins. researchgate.net |
Influence on Cytoskeletal Dynamics and Cell Motility
The regulation of cell adhesion by the MUC1 repeated region is intrinsically linked to cytoskeletal dynamics and cell motility. frontiersin.orgsemanticscholar.orgkcl.ac.uk By modulating the engagement of adhesion receptors with their ligands, MUC1 can indirectly influence the organization of the actin and microtubule cytoskeletons, which are crucial for cell movement. frontiersin.org Filopodia, which are actin-rich membrane protrusions, play a key role in sensing the extracellular environment and initiating cell-matrix contacts. semanticscholar.org The anti-adhesive nature of the MUC1 tandem repeats can interfere with the stability of these initial contacts, thereby affecting cell migration.
While direct evidence linking the MUC1 repeated region to specific cytoskeletal reorganizations is still an active area of research, the established role of MUC1 in promoting metastasis suggests a profound impact on cell motility. The "slippery" surface created by MUC1 overexpression may reduce the traction forces necessary for amoeboid-like movement while potentially promoting other modes of migration.
Mucin-1 Repeated Region in Immune System Modulation
The MUC1 tandem repeat region is also a key player in the complex interplay between cancer cells and the immune system.
Role in Antigen Masking and Immune Evasion Mechanisms
The dense glycosylation and extended structure of the MUC1 repeated region can physically mask other cell surface molecules, including antigens that would normally be recognized by the immune system. This "antigen masking" is a significant mechanism of immune evasion employed by cancer cells. By obscuring tumor-associated antigens, the MUC1 tandem repeats can prevent their recognition by cytotoxic T lymphocytes and other immune effector cells. nih.gov
Furthermore, the aberrant glycosylation patterns on the MUC1 tandem repeats of cancer cells can create neoantigens. While these can sometimes elicit an immune response, they can also contribute to an immunosuppressive tumor microenvironment. nih.gov The shed extracellular domain of MUC1, rich in these tandem repeats, can circulate in the body and may act as a decoy, binding to and neutralizing anti-tumor antibodies and immune cells before they can reach the tumor.
Interactions with Innate Immune Cells (e.g., Dendritic Cells, Macrophages, Natural Killer Cells)
The MUC1 repeated region can directly interact with various cells of the innate immune system, often leading to an immunosuppressive outcome. nih.gov Tumor-associated MUC1 can engage with receptors on dendritic cells (DCs), macrophages, and natural killer (NK) cells, modulating their function to the tumor's advantage. nih.govmdpi.com
For instance, MUC1 can interact with Siglec-9, a sialic acid-binding immunoglobulin-like lectin expressed on DCs and macrophages. nih.gov This interaction can lead to the production of immunosuppressive cytokines like IL-10 and a reduction in the production of IL-12, which is crucial for mounting an effective anti-tumor T-cell response. nih.gov This skews the immune response towards a more tolerant phenotype, allowing the tumor to escape immune surveillance.
The interaction of MUC1 with macrophages can also promote a tumor-permissive environment by influencing macrophage polarization towards an M2-like phenotype, which is associated with tissue repair and immunosuppression. mdpi.comresearchgate.net Additionally, the MUC1 tandem repeats can inhibit the cytotoxic activity of NK cells, further protecting cancer cells from immune-mediated destruction. nih.gov
| Innate Immune Cell | Receptor/Mechanism of Interaction with MUC1 Repeated Region | Functional Outcome |
|---|---|---|
| Dendritic Cells (DCs) | Binding to Siglec-9 and other potential receptors | Promotes an immature DC phenotype, reduces IL-12 production, and impairs T-cell activation. nih.gov |
| Macrophages | Interaction with Siglec-9 and modulation of polarization | Promotes an M2-like pro-tumor phenotype and an immunosuppressive microenvironment. nih.govresearchgate.net |
| Natural Killer (NK) Cells | Inhibition of cytolytic activity | Reduces the ability of NK cells to recognize and kill tumor cells. nih.govmdpi.com |
Influence on Adaptive Immune Responses (e.g., T Cell Anergy, Proliferation)
The Mucin-1 (MUC1) protein, particularly its variable number tandem repeat (VNTR) region, plays a significant role in modulating the adaptive immune system. In pathological contexts such as cancer, MUC1 can suppress T-cell proliferative responses. nih.gov This inhibitory effect has been observed with both cancer-associated MUC1 purified from patients and synthetic MUC1 tandem repeat peptides. nih.gov This suppression can induce a state resembling anergy in T-cells, which is a state of immune unresponsiveness. However, this anergic state is not permanent and can be reversed by the addition of exogenous interleukin-2 (IL-2) or through co-stimulation via an anti-CD28 monoclonal antibody. nih.govoup.com
The expression of MUC1 on activated T-cells themselves suggests a potential role as an inhibitory co-receptor, contributing to immune homeostasis. oup.com The cross-linking of MUC1 on the T-cell surface is necessary to mediate its inhibitory signal, a process that can be reversed with co-stimulation, suggesting an intracellular signaling mechanism is involved in this negative regulation. nih.gov
Conversely, peptides derived from the MUC1 VNTR can also act as T-cell epitopes, stimulating immune responses. nih.gov These peptides are recognized by cytotoxic T lymphocytes (CTLs), which are capable of anti-tumor killing. oup.comnih.gov The generation of MUC1-specific CTLs has been demonstrated in vitro from healthy donors using dendritic cells pulsed with MUC1-derived peptides. nih.gov The efficiency of this CTL priming can be enhanced with the inclusion of a T-helper epitope, leading to increased cytotoxic activity and cytokine production. nih.gov Therefore, MUC1's influence on adaptive immunity is complex, capable of both suppressing and stimulating T-cell responses depending on the context and molecular presentation. nih.govoup.comnih.gov
Immunogenic Epitopes Arising from Aberrant Glycosylation of the VNTR
In most adenocarcinomas, MUC1 is overexpressed and undergoes aberrant O-glycosylation. oup.comoup.com This altered glycosylation is a hallmark of cancer-associated MUC1 and leads to the exposure of novel immunogenic epitopes on the protein core of the VNTR, which are normally masked by more complex carbohydrate structures in healthy epithelial cells. mdpi.comnih.gov These newly exposed structures include both peptide epitopes and novel carbohydrate antigens. nih.gov
The truncated, cancer-associated glycans include Tn (GalNAcα1-O-Ser/Thr), sialyl-Tn (STn; NeuAcα2-6GalNAcα1-O-Ser/Thr), and the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr). oup.comoup.comnih.gov These structures are considered pan-carcinoma antigens and are found on over 80-90% of carcinomas. mdpi.comnih.gov The exposure of these glycans, combined with the underlying peptide sequence, creates unique glycopeptide epitopes that can be recognized by the immune system. oup.com
Research has shown that these cancer-specific glycoforms are highly immunogenic. oup.comoup.com Immunization with MUC1 glycopeptides containing Tn and STn structures can elicit strong, cancer-specific antibody responses, even in MUC1 transgenic mice that are otherwise tolerant to the human MUC1 protein. oup.com The immune response is directed at the combined peptide and carbohydrate structure, indicating that both components are crucial for the epitope's antigenicity. oup.com Specific immunodominant glycopeptide epitopes have been identified within the MUC1 tandem repeat, such as the GSTA and PDTR regions, which become antigenic upon glycosylation with Tn or STn. oup.commdpi.com
Table 1: Key Immunogenic Epitopes of the MUC1 VNTR
| Epitope Type | Specific Structure/Sequence | Significance in Pathophysiology |
|---|---|---|
| Carbohydrate Antigen | Tn (α-GalNAc-O-Ser/Thr) | Exposed in >80% of carcinomas due to truncated glycosylation. nih.gov |
| Carbohydrate Antigen | STn (Neu5Acα2-6GalNAc-O-Ser/Thr) | Exposed in many adenocarcinomas, creating cancer-specific epitopes. oup.comoup.com |
| Glycopeptide Epitope | GSTA region with Tn/STn | A novel, immunodominant epitope specific to cancer-associated MUC1. oup.com |
| Glycopeptide Epitope | PDTR region with O-glycosylation | A well-established immunogenic region recognized by antibodies and T-cells. oup.comoup.com |
Modulation of Cell Survival and Apoptosis Pathways by Mucin-1 Components
Mechanisms of Apoptosis Resistance
Overexpression of MUC1 is a common feature in many cancers and is strongly associated with resistance to apoptosis, or programmed cell death. nih.gov This anti-apoptotic function is a key contributor to tumor development, progression, and resistance to therapy. nih.gov MUC1 employs several mechanisms to inhibit both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
In the extrinsic pathway, MUC1 directly interferes with the formation of the Death-Inducing Signaling Complex (DISC). nih.gov The cytoplasmic tail of MUC1 (MUC1-C) can bind to the death effector domain (DED) of the Fas-Associated Death Domain (FADD) protein. nih.govnih.gov This interaction competitively blocks the recruitment of caspase-8 to FADD, a critical step for caspase-8 activation and the initiation of the apoptotic cascade. nih.gov Furthermore, MUC1-C can also associate directly with caspase-8 itself, further preventing its activation in response to death receptor ligands like TNFα, TRAIL, and FasL. nih.govnih.govaacrjournals.org
In the intrinsic pathway, MUC1-C localizes to the outer mitochondrial membrane. aacrjournals.orgfrontiersin.org Here, it prevents the translocation of the pro-apoptotic protein Bax to the mitochondria, which is a key event for the release of cytochrome c and other apoptogenic factors. nih.gov By inhibiting this release, MUC1-C effectively attenuates the apoptotic response to cellular stress, such as DNA damage. nih.gov This function contributes significantly to the survival of cancer cells under adverse conditions and following exposure to genotoxic agents. nih.govaacrjournals.org
Regulation of Pro- and Anti-Apoptotic Signaling Molecules
MUC1 exerts its anti-apoptotic effects by modulating a range of signaling molecules that control cell fate. A pivotal interaction occurs with the tumor suppressor protein p53. The MUC1 cytoplasmic domain binds directly to the regulatory domain of p53. nih.govresearchgate.net This interaction alters p53's transcriptional activity, leading to the enhanced transcription of genes associated with growth arrest while simultaneously depleting the apoptotic response to DNA damage. nih.govresearchgate.net
MUC1 also influences the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. As mentioned, MUC1-C prevents the pro-apoptotic protein Bax from moving to the mitochondria. nih.gov It also affects other family members; for instance, MUC1 can inhibit the function of anti-apoptotic Bcl-2 family members. researchgate.net The MUC1-C subunit can also attenuate the activation of the PI3K/Akt signaling pathway, which in turn affects the phosphorylation and activity of downstream effectors like the FOXO3a transcription factor, further contributing to the cellular response to oxidative stress and apoptosis. nih.govresearchgate.net
Additionally, MUC1 can regulate apoptosis through its influence on microRNAs. For example, upregulation of miR-136 has been shown to induce apoptosis in esophageal squamous cell carcinoma by inhibiting MUC1. researchgate.net This indicates that MUC1 itself is a target of regulatory molecules that can trigger apoptosis when MUC1's protective function is compromised.
Table 2: MUC1's Interaction with Apoptotic Regulators
| Interacting Molecule | MUC1 Component | Mechanism of Action | Outcome |
|---|---|---|---|
| Caspase-8 | MUC1-C | Direct binding; blocks recruitment to DISC. nih.govnih.gov | Inhibition of extrinsic apoptosis. nih.gov |
| FADD | MUC1-C | Binds to Death Effector Domain (DED). nih.govnih.gov | Prevents DISC formation. nih.gov |
| Bax | MUC1-C | Suppresses translocation to mitochondria. nih.gov | Inhibition of intrinsic apoptosis. nih.gov |
| p53 | MUC1-C | Direct binding to regulatory domain. nih.govresearchgate.net | Promotes growth arrest genes, inhibits apoptosis genes. nih.gov |
| PI3K/Akt Pathway | MUC1-C | Attenuates pathway activation. nih.govresearchgate.net | Modulates downstream effectors like FOXO3a to inhibit apoptosis. researchgate.net |
Contribution to Angiogenesis Mechanisms via Mucin-1 Pathways
MUC1 plays a critical role in promoting angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. spandidos-publications.com Overexpression of MUC1 in cancer cells is strongly correlated with increased microvessel density and the expression of multiple pro-angiogenic factors. nih.govaacrjournals.org
Under hypoxic conditions, which are common in the tumor microenvironment, MUC1 expression is upregulated and it enhances the expression of key pro-angiogenic genes. nih.govd-nb.info These include Vascular Endothelial Growth Factor-A (VEGF-A), Platelet-Derived Growth Factor-B (PDGF-B), and Connective Tissue Growth Factor (CTGF). nih.govd-nb.infonih.gov The MUC1 cytoplasmic tail (MUC1-CT) can accumulate in the nucleus and, in conjunction with transcription factors like β-catenin and p53, bind to the promoter regions of genes such as CTGF to induce their expression. nih.govnih.gov
The regulation of VEGF is a central aspect of MUC1's pro-angiogenic function. MUC1 drives the synthesis and secretion of VEGF through the activation of several intracellular signaling pathways, including the PI3K/AKT/mTOR and Ras/MAPK pathways. nih.govd-nb.inforesearchgate.net MUC1's interaction with receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), can also activate the PI3K/AKT pathway, leading to VEGF secretion. nih.govd-nb.info
Furthermore, MUC1 is involved in a positive feedback loop with the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α can bind to the MUC1 promoter to upregulate its expression, while MUC1-C can, in turn, interact with and stabilize HIF-1α, enhancing its transcriptional activity on pro-angiogenic target genes. nih.govd-nb.info
Table 3: Pro-Angiogenic Factors and Pathways Regulated by MUC1
| Pro-Angiogenic Factor | Regulating MUC1 Component | Associated Signaling Pathway(s) | Effect on Angiogenesis |
|---|---|---|---|
| VEGF-A | MUC1-C | PI3K/AKT/mTOR, Ras/MAPK, IGF-1R nih.govd-nb.inforesearchgate.net | Stimulates endothelial cell proliferation and new blood vessel formation. nih.gov |
| HIF-1α | MUC1-C | Positive feedback loop nih.govd-nb.info | Master regulator of hypoxic response; increases transcription of angiogenic genes. nih.gov |
| PDGF-B | MUC1-C | HIF-1α associated nih.govnih.gov | Promotes growth of pericytes and vessel stabilization. |
| CTGF | MUC1-C | β-catenin, p53 nih.govnih.gov | Potent mediator of angiogenesis and metastasis. nih.gov |
Involvement in Epithelial-Mesenchymal Transition (EMT) Processes
MUC1 is a key driver of the Epithelial-Mesenchymal Transition (EMT), a cellular program in which epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire a migratory, mesenchymal phenotype. nih.govnih.gov This transition is critical for cancer invasion, metastasis, and the acquisition of stem cell-like traits. nih.gov
The MUC1 cytoplasmic tail (MUC1-C) is the primary mediator of EMT. It functions as a signaling hub, activating pathways that lead to the expression of key EMT-inducing transcription factors (EMT-TFs). nih.gov One of the central mechanisms involves the activation of the inflammatory NF-κB p65 pathway by MUC1-C. nih.govresearchgate.net Activated p65 then translocates to the nucleus and promotes the transcription of ZEB1, a potent repressor of epithelial genes, most notably E-cadherin (CDH1). nih.govresearchgate.net
MUC1 also regulates other critical EMT-TFs, including Slug and TWIST1. researchgate.netmdpi.com Silencing MUC1 expression in pancreatic cancer cells leads to the downregulation of Slug, which in turn inhibits cell migration and invasion. mdpi.comnih.gov MUC1 can also phosphorylate and activate STAT3, which subsequently regulates the expression of TWIST1. researchgate.net
The consequence of this MUC1-driven activation of EMT-TFs is a profound change in the cellular phenotype. There is a marked downregulation of epithelial markers, such as E-cadherin and Cytokeratin 18, and a concurrent upregulation of mesenchymal markers, including Vimentin and N-cadherin. nih.govresearchgate.net This molecular switch results in decreased cell-cell adhesion and increased cell motility, facilitating cancer cell invasion and dissemination. nih.govmdpi.com
Table 4: MUC1's Role in Regulating EMT
| EMT Component | Regulation by MUC1 | Downstream Effect |
|---|---|---|
| Transcription Factors | ||
| ZEB1 | Upregulated via NF-κB p65 pathway. nih.govresearchgate.net | Represses E-cadherin, promotes mesenchymal phenotype. nih.gov |
| Slug | Directly regulated by MUC1. researchgate.netmdpi.com | Promotes invasion and migration. mdpi.comnih.gov |
| TWIST1 | Regulated via STAT3 phosphorylation. researchgate.net | Induces EMT and stem-like properties. |
| Cell Adhesion Markers | ||
| E-cadherin | Downregulated. researchgate.net | Loss of epithelial cell-cell adhesion. |
| Mesenchymal Markers | ||
| Vimentin | Upregulated. researchgate.net | Increased motility and cytoskeletal changes. |
| N-cadherin | Upregulated. nih.gov | Promotes migratory phenotype. |
Methodological Approaches for Investigating the Mucin 1 Repeated Region
Purification and Isolation Strategies for Mucin-1 and its Repeated Region Constructs
Effective purification and isolation are foundational to the accurate characterization of the MUC1 tandem repeat. The repetitive and heavily glycosylated nature of this region presents unique challenges that have been addressed through a combination of recombinant expression, chemical synthesis, and advanced purification techniques.
The production of MUC1 tandem repeat constructs can be achieved through both recombinant protein expression systems and chemical peptide synthesis. nih.gov
Recombinant Expression: Chinese Hamster Ovary (CHO-K1) cells have been utilized to produce recombinant MUC1 reporter proteins containing tandem repeats. nih.govoup.com This approach allows for the study of in vivo glycosylation patterns. However, the highly repetitive nature of the MUC1 tandem repeat DNA sequence can lead to genomic instability and recombination during plasmid propagation and vector integration in host production systems. nih.gov To circumvent these issues, strategies such as codon-scrambling have been developed. This method involves designing non-repetitive DNA sequences that still encode the correct amino acid sequence, thereby improving the stability of the gene during replication and expression. nih.gov
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a powerful tool for generating well-defined MUC1 glycopeptides. nih.gov This method allows for the precise incorporation of specific tumor-associated carbohydrate antigens (TACAs) at defined sites within the tandem repeat sequence. nih.govacs.org Automated synthesizers, sometimes utilizing microwave irradiation, can produce glycopeptides of up to 40-50 amino acids. nih.gov While theoretically similar to standard peptide synthesis, the use of glycosylated amino acid building blocks presents challenges due to their lower stability and higher cost. nih.gov A convergent solid-phase peptide synthesis approach has also been employed to create oligomers of the MUC1 tandem repeat. researchgate.net
| Technique | Description | Advantages | Challenges |
| Recombinant Expression (e.g., in CHO-K1 cells) | Production of MUC1 tandem repeat proteins within a cellular system. nih.govoup.com | Allows for the study of in vivo glycosylation. nih.gov | The repetitive gene sequence can lead to instability and recombination. nih.gov |
| Chemical Synthesis (e.g., SPPS) | Stepwise chemical synthesis of MUC1 peptides and glycopeptides on a solid support. nih.gov | Precise control over sequence and the site-specific incorporation of glycans. nih.govacs.org | Glycosylated amino acid synthons can be unstable and expensive. nih.gov |
Following synthesis or expression, MUC1 constructs require rigorous purification. A variety of chromatographic and filtration techniques are employed to separate the target molecule from impurities.
Chromatographic Methods:
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and has been used for the purification of mucins. diva-portal.orgrsc.org
Anion Exchange Chromatography: This method separates molecules based on their net negative charge and has been applied to mucin purification. diva-portal.org
Affinity Chromatography: This highly specific method utilizes the binding affinity of a molecule for a particular ligand. For instance, jacalin, a lectin that binds to O-linked glycans, has been immobilized and used to purify mucin glycoproteins. oup.comnih.gov
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used to purify synthesized MUC1 peptides and glycopeptides. acs.orgwisconsin.edu
Filtration Methods:
Cross-flow filtration has been used as a preliminary step to concentrate mucin solutions before further purification by chromatography. rsc.org This method is part of an improved, filtration-based process for purifying functional mucins with high yields. bohrium.com
| Method | Principle of Separation | Application in MUC1 Research |
| Size-Exclusion Chromatography (SEC) | Size and shape of the molecule. diva-portal.orgrsc.org | Purification of mucins from crude extracts. diva-portal.org |
| Anion Exchange Chromatography | Net surface charge. diva-portal.org | Separation of mucins from other proteins. diva-portal.org |
| Affinity Chromatography (e.g., Jacalin) | Specific binding interactions. oup.comnih.gov | Isolation of glycosylated MUC1. oup.com |
| High-Performance Liquid Chromatography (HPLC) | Various physicochemical properties (e.g., hydrophobicity). wisconsin.edu | High-resolution purification of synthetic MUC1 peptides. wisconsin.edu |
| Cross-flow Filtration | Size-based separation using a membrane. rsc.org | Concentration of mucin samples prior to chromatography. rsc.org |
Chemical modification and labeling are crucial for studying the interactions and functions of MUC1 glycopeptides. These techniques enable the detection and visualization of MUC1 and its binding partners.
Synthesis of Glycosylated Analogs: MUC1 glycopeptides are chemically synthesized to include specific tumor-associated carbohydrate antigens (TACAs) such as Tn (α-GalNAc) and STn (sialyl-Tn). acs.orgzbiotech.com This allows for the investigation of how specific glycoforms influence antibody recognition and other biological interactions. zbiotech.com
Labeling for Detection: Various labels can be incorporated into MUC1 constructs. For example, biotinylation allows for detection using streptavidin conjugates, while fluorescent labels like Cy3 enable visualization in immunoassays and microscopy. researchgate.net A wash-type affinity-primed proximity labeling (WAPL) strategy has been developed for the sensitive labeling of the MUC1 neighboring system. researchgate.net This technique uses a MUC1-selective aptamer conjugated to a peroxidase to catalyze the covalent labeling of nearby proteins with molecules like biotin or other clickable functional groups. researchgate.net
Biophysical and Biochemical Characterization Techniques
A detailed understanding of the MUC1 tandem repeat's structure and conformational dynamics is essential for deciphering its function. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are pivotal in this regard.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. It has been extensively applied to study both non-glycosylated and glycosylated MUC1 tandem repeat peptides. wisconsin.eduunmc.edunih.govnih.govoup.com
Studies on synthetic peptides corresponding to one, two, and three tandem repeats have shown that the MUC1 protein core is not a random coil. nih.gov The increasing spectral complexity with more repeats suggests that structural changes occur as the tandem repeat number increases. nih.gov NMR studies have revealed that the peptide backbone of the MUC1 tandem repeat adopts an extended conformation. unmc.edu The presence of strong sequential αN connectivities is indicative of this extended structure. unmc.edu Furthermore, strong sequential αδ connectivities suggest a trans conformation for the Ala-Pro peptide bonds. unmc.edu
NMR experiments have also identified twist-like conformations in certain segments of the peptide backbone. unmc.edu For an 11-mer MUC1 peptide, 2D NMR studies suggested the presence of a β-turn localized along the Ala5-Thr8 residues. wisconsin.edu Glycosylation has been shown to affect the conformational equilibrium of the peptide backbone near the site of sugar attachment. oup.com
A variety of NMR experiments are utilized to obtain these structural insights:
Total Correlation Spectroscopy (TOCSY): Used for assigning intra-residue resonances. unmc.eduoup.com
Nuclear Overhauser Enhancement Spectroscopy (NOESY) and Rotating-frame Overhauser Enhancement Spectroscopy (ROESY): Used for sequential assignments and determining through-space proximities between protons to calculate distance constraints. unmc.eduoup.com
Double Quantum Filtered Correlation Spectroscopy (DQF-COSY): Used for both intra-residue assignments and measuring coupling constants. unmc.eduoup.com
Heteronuclear Single Quantum Coherence (HSQC): Used to correlate the chemical shifts of a proton with a directly attached heteronucleus, such as ¹⁵N. unmc.edu
| NMR Experiment | Information Obtained |
| TOCSY | Correlation of all protons within a spin system (amino acid residue). unmc.eduoup.com |
| NOESY/ROESY | Through-space correlations between protons, providing distance constraints for structure calculation. unmc.eduoup.com |
| DQF-COSY | Through-bond correlations between vicinal protons, used for assignments and measuring coupling constants. unmc.eduoup.com |
| HSQC | Correlation between a proton and its directly bonded heteronucleus (e.g., ¹⁵N or ¹³C). unmc.edu |
Circular Dichroism (CD) spectroscopy is a valuable technique for rapidly assessing the secondary structure of proteins and peptides in solution. springernature.com It measures the differential absorption of left and right circularly polarized light by chiral molecules.
CD spectroscopy of a synthetic peptide containing three tandem repeats of MUC1 indicated that the structure is dominated by proline in the trans conformation. nih.gov This finding is consistent with the prediction that the MUC1 tandem repeat polypeptide core forms a polyproline β-turn helix. nih.gov
Mass Spectrometry for Glycosylation Analysis
Mass spectrometry (MS) is a cornerstone technique for characterizing the intricate O-glycosylation of the MUC1 tandem repeat region. Due to the heterogeneity of glycan structures and attachment sites, advanced MS methods are required to achieve a comprehensive analysis.
Several MS-based strategies have been successfully applied to map the glycosylation patterns of the MUC1 tandem repeats. Post-source decay matrix-assisted laser desorption ionization (PSD-MALDI) mass spectrometry has been demonstrated as a rapid and sensitive method for localizing O-glycosylation sites on MUC1-derived glycopeptides. thermofisher.com This technique can distinguish between neighboring glycosylation sites and characterize different glycan structures, such as the Thomsen-Friedenreich disaccharide. thermofisher.com
Another powerful approach is the use of quadrupole time-of-flight (QTOF) electrospray mass spectrometry (ESMS). In MS/MS mode, QTOF-ESMS allows for the sequencing of glycopeptides and the precise localization of O-glycosylation sites. nih.govnih.gov The high mass resolution and accuracy of this method enable reliable structural assignments of glycopeptides. nih.govnih.gov Furthermore, electron-capture dissociation (ECD) fragmentation mass spectrometry has provided novel insights into the order of GalNAc substitution in MUC1 in vivo. creative-diagnostics.com
These mass spectrometry techniques, often combined with liquid chromatography (LC-MS/MS), have been instrumental in determining the site-specificity and preferences of various polypeptide GalNAc-transferases (GalNAc-Ts), the enzymes responsible for initiating mucin-type O-glycosylation. mdpi.com For example, studies have used these methods to identify which serine and threonine residues within the 20-amino acid tandem repeat are preferentially glycosylated. creative-diagnostics.comassaygenie.com
Detailed findings from mass spectrometry analyses have revealed a specific order of glycosylation. One study using ECD fragmentation found that the initial glycosylation sites on MUC1 tandem repeat peptides were either Ser-5 or Thr-6, with the subsequent addition of a GalNAc residue at Thr-14. creative-diagnostics.com The study also noted heterogeneity in the glycosylation order for peptides with three GalNAc residues, while peptides with four GalNAc residues consistently left the Thr-19 in the PDTR motif unglycosylated, suggesting it is the last site to be modified. creative-diagnostics.com
| Mass Spectrometry Technique | Key Finding | Reference Peptide/Protein | Source |
|---|---|---|---|
| PSD-MALDI-MS | Identified glycosylation sites as Thr9 and Thr1b in diglycosylated peptides, and Thr9, Thr1b, and Ser20 in triglycosylated peptides. | Synthetic TAP25 peptide (overlapping MUC1 tandem repeat sequence) | thermofisher.com |
| QTOF ESI-MS | Localized two GalNAc residues to positions T9 and T21. | Synthetic TAP25-2 peptide (overlapping MUC1 tandem repeat sequence) | nih.govnih.gov |
| ECD Fragmentation MS | First glycosylation occurs at Ser-5 or Thr-6, followed by Thr-14. Thr-19 is the last site to be glycosylated. | MUC1 tandem repeat peptides with 1-5 GalNAc residues | creative-diagnostics.com |
| LC-MS/MS | GalNAc-T isoforms preferentially initiate glycosylation at either the Thr6 or Thr14 site. | Synthetic 23-mer MUC1 tandem repeat peptide (MUC1-PAP) | mdpi.com |
Binding Assays and Interaction Studies (e.g., Co-immunoprecipitation)
To understand the function of the Mucin-1 repeated region, it is crucial to identify its binding partners. Various binding assays and interaction studies are employed to elucidate these molecular interactions.
Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions within the cell. assaygenie.com This method involves using an antibody to capture a specific protein of interest (the "bait"), which in turn pulls down any proteins that are bound to it (the "prey"). These interacting proteins can then be identified by techniques such as Western blotting or mass spectrometry. assaygenie.comnih.gov While many Co-IP studies on MUC1 have focused on the cytoplasmic tail's interactions with signaling molecules like β-catenin and calcium-modulating cyclophilin ligand (CAML), the principle is applicable to interactions involving the extracellular tandem repeat domain. nih.govnih.gov
For instance, the interaction between the MUC1 tandem repeat and intercellular adhesion molecule-1 (ICAM-1) has been investigated using cell-based binding assays. innopep.com These studies have shown that the heavily O-glycosylated tandem repeat domain can mediate binding to ICAM-1 expressed on other cells. innopep.com The hypoglycosylation of MUC1 in cancer can expose the peptide core of the tandem repeats, potentially altering its binding properties and fostering new interactions with proteins like CIN85, which is implicated in cancer cell migration and invasion. researchgate.netarxiv.org
Binding assays often utilize flow cytometry with soluble recombinant proteins to probe interactions. For example, studies have used soluble selectin/IgM chimeric proteins to examine the binding of MUC1 on tumor cells to different selectins. innopep.com These experiments have revealed that the MUC1 tandem repeat domain can also have anti-adhesive properties, blocking the interaction of E-selectin with its ligands on the cell surface. innopep.com
| Interacting Molecule | Methodology | Key Finding | Source |
|---|---|---|---|
| ICAM-1 | Cell aggregation assays | The MUC1 tandem repeat domain mediates binding to ICAM-1. | innopep.com |
| E-selectin | Flow cytometry with soluble E-selectin/IgM chimera | Overexpression of the MUC1 tandem repeat domain blocks the binding of E-selectin to its ligands on tumor cells. | innopep.com |
| CIN85 | Computational modeling and in vitro binding assays | Hypoglycosylated MUC1 tandem repeats can interact with the adaptor protein CIN85. | arxiv.org |
| β-catenin | Co-immunoprecipitation | MUC1 forms a complex with β-catenin. | nih.gov |
Cell-Based and In Vitro Model Systems for Mucin-1 Repeated Region Research
To investigate the functional consequences of MUC1 repeated region expression and its modifications, researchers rely on a variety of cell-based and in vitro model systems. These models allow for the controlled manipulation of MUC1 expression and provide platforms for functional assays.
Gene Knockdown/Knockout Models (e.g., siRNA)
Gene silencing techniques are powerful tools for studying the loss-of-function effects of MUC1. Small interfering RNA (siRNA) and short hairpin RNA (shRNA) can be used to specifically knock down the expression of MUC1 in cell lines. springernature.com This approach has been used to investigate the role of MUC1 in cell adhesion and migration. For example, silencing MUC1 expression in human skin fibroblasts using shRNA resulted in increased cell adhesion to collagen and fibronectin, as well as enhanced cell migration on a collagen substrate. springernature.com
In addition to transient knockdown, stable knockout models have been generated. MUC1 knockout (Muc1-/-) mice have been developed and used to study the in vivo roles of MUC1. nih.gov These mice have provided valuable insights into the function of MUC1 in various physiological and pathological processes, including lung carcinogenesis.
Cell Adhesion and Migration Assays
To functionally assess the impact of the Mucin-1 repeated region on cellular behavior, a variety of in vitro assays are employed. These assays are often used in conjunction with the gene knockdown or overexpression models described above.
Cell Adhesion Assays: These assays measure the ability of cells to attach to various substrates, which are often components of the extracellular matrix (ECM) like collagen, fibronectin, and laminin. springernature.com In a typical assay, cells with modified MUC1 expression (knockdown or overexpression) are allowed to adhere to plates coated with ECM proteins. After a specific incubation time, non-adherent cells are washed away, and the remaining adherent cells are quantified. Studies have shown that silencing MUC1 in fibroblasts significantly increases their adhesion to collagen and fibronectin. springernature.com
Cell Migration Assays: These assays evaluate the migratory capacity of cells. Common methods include:
Wound-healing assay (or scratch assay): A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured over time. springernature.com This assay demonstrated that MUC1-silenced fibroblasts exhibit increased wound closure, consistent with enhanced migration. springernature.com
Transwell migration assay (or Boyden chamber assay): This assay uses a chamber with a porous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. This method can also be adapted to study invasion by coating the membrane with a layer of Matrigel, which mimics the basement membrane. Research has shown that overexpressing MUC1 in melanoma cells enhances their motility in transwell assays.
| Assay Type | MUC1 Modification | Cell Type | Observed Effect | Source |
|---|---|---|---|---|
| Adhesion Assay | siRNA/shRNA Knockdown | Human Skin Fibroblasts | Increased adhesion to collagen and fibronectin. | springernature.com |
| Wound-Healing Assay | siRNA/shRNA Knockdown | Human Skin Fibroblasts | Increased wound closure (migration). | springernature.com |
| Transwell Migration Assay | Overexpression | Melanoma cells | Increased cell migration. | |
| Cell Proliferation, Migration, and Invasion Assays | Overexpression | Clear Cell Renal Carcinoma cells | Increased proliferation, migration, and invasion. | |
| Invasion and Metastasis Analysis | Overexpression of full-length MUC1 vs. MUC1 lacking tandem repeats | Pancreatic Cancer cells | Overexpression of full-length MUC1 led to a less invasive and metastatic phenotype compared to cells expressing MUC1 without the tandem repeat domain. | nih.govnih.gov |
Advanced Research Concepts and Future Directions in Mucin 1 Repeated Region Studies
Development of Novel Analytical Tools for Mucin-1 Glycoforms
The complex and heterogeneous glycosylation of the MUC1 tandem repeat region presents a significant analytical challenge. Understanding the specific glycoforms (glycan structures attached to the protein backbone) associated with different physiological and pathological states is crucial for diagnostics and therapeutics. To this end, researchers are developing innovative tools to provide more detailed and sensitive characterization of MUC1 glycoforms.
One of the promising high-throughput techniques is the lectin microarray . This platform utilizes a panel of immobilized lectins, which are proteins that bind to specific carbohydrate structures, to profile the glycans present on MUC1. oup.com An antibody-assisted lectin microarray has been developed for the differential analysis of endogenous MUC1 glycoforms in serum and tissue samples, offering high sensitivity for analyzing small sample amounts. nih.gov This method allows for the glycan profiling of sialylated MUC1 from as little as 5 microliters of serum. mdpi.com
Mass spectrometry (MS) continues to be a cornerstone for detailed structural analysis of MUC1 glycans. Techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), gas chromatography-mass spectrometry (GC-MS), and collisionally activated dissociation electrospray tandem mass spectrometry (CAD-ESI-MS/MS) have been employed to analyze both N- and O-linked glycans on MUC1. nih.govnih.gov These methods have revealed that N-glycans on MUC1 can be high-mannose, complex, or hybrid-type structures. nih.govnih.gov However, the dense O-glycosylation within the tandem repeats makes analysis by standard proteomic approaches challenging, as it can hinder enzymatic digestion of the protein backbone. nih.gov Recent advances in "mucinomics" are addressing these challenges to enable more comprehensive MS-based analysis of mucin-domain glycoproteins. nih.gov
Another innovative approach is metabolic labeling . This involves introducing chemically tagged monosaccharide precursors, such as an azido (B1232118) GalNAc analog (N-azidoacetylgalactosamine or GalNAz), into cells. nih.govaacrjournals.org These tagged sugars are incorporated into glycoproteins like MUC1 during their synthesis. The chemical tag, or "bioorthogonal handle," allows for the selective isolation and identification of these glycoproteins from complex cellular lysates for subsequent analysis. nih.govaacrjournals.org This strategy is particularly useful for studying mucin-type O-linked glycosylation, which is notoriously difficult to predict from the primary amino acid sequence alone. aacrjournals.org
Furthermore, liquid chromatography (LC) coupled with fluorescence detection is being developed for the quantitative analysis of O-glycans released from mucins. nih.govnih.gov This workflow enhances the reproducibility and comparability of O-glycomics data, providing a powerful tool for characterizing glycosylation-dependent interactions and for potential diagnostic applications. nih.gov
| Analytical Tool | Principle | Application to Mucin-1 | Key Findings/Advantages |
| Lectin Microarray | Immobilized lectins bind to specific glycan structures on glycoproteins. | High-throughput glycan profiling of MUC1 from serum and tissue. nih.govmdpi.com | Enables sensitive, differential analysis of glycoforms in small sample volumes; identifies disease-specific glycosylation changes. nih.govmdpi.com |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine their composition and structure. | Detailed structural analysis of N- and O-linked glycans on the MUC1 tandem repeat. nih.govnih.gov | Identifies specific glycan structures, including high-mannose and complex N-glycans; reveals differences between membrane-bound and secreted forms. nih.gov |
| Metabolic Labeling | Cells incorporate synthetic sugar analogs with chemical tags into glycoproteins. | Selective labeling and identification of MUC1 with mucin-type O-linked glycans for proteomic analysis. nih.govaacrjournals.org | Allows for tracking and enrichment of newly synthesized MUC1 glycoforms; overcomes the lack of a defined consensus sequence for O-glycosylation. aacrjournals.org |
| Liquid Chromatography with Fluorescence Detection | Separates fluorescently labeled glycans for quantification. | Quantitative analysis of individual O-glycans released from MUC1. nih.gov | Provides robust quantification of O-glycan profiles, increasing reproducibility for biomarker studies. nih.gov |
Understanding the Interplay between Genetic Variants and Glycosylation in Mucin-1 Function
The MUC1 gene is polymorphic, primarily due to the variable number of tandem repeats (VNTR) in its extracellular domain. oup.com This genetic variation can range from 20 to 120 repeats of the 20-amino acid sequence. nih.govnih.gov Emerging research indicates that this VNTR polymorphism is not just a size variant but can significantly influence the post-translational O-glycosylation of the MUC1 protein, thereby affecting its function.
Studies have shown an association between the length of the MUC1 tandem repeat region and the expression of specific tumor-associated carbohydrate antigens (TACAs), such as the T antigen (Galβ1-3GalNAcα-Ser), in gastric carcinomas. oup.com Specifically, homozygosity for larger MUC1 tandem repeat alleles was significantly associated with increased T antigen expression. oup.com This suggests that the number of repeats can influence the enzymatic process of glycosylation, leading to the creation of aberrant glycan structures that are characteristic of cancer. oup.com The underglycosylation of MUC1 in tumors exposes these cryptic carbohydrate core structures, which can alter cell signaling and adhesion properties. oup.comnih.gov
The functional consequences of these genotype-dependent glycosylation patterns are profound. The large, heavily glycosylated tandem repeat domain of MUC1 can mediate both adhesive and anti-adhesive interactions with other cells and the extracellular matrix. nih.gov Changes in glycosylation, influenced by the VNTR length, can alter these interactions, potentially contributing to the invasive and metastatic potential of cancer cells. nih.govnih.gov For instance, the expression of sialyl-Lewis structures on MUC1 enables binding to selectins on endothelial cells, a critical step in metastasis. nih.gov Therefore, understanding how specific VNTR alleles dictate glycosylation patterns is crucial for predicting disease progression and developing targeted therapies.
| MUC1 Genetic Variant | Associated Glycosylation Change | Functional Consequence | Disease Context |
| Variable Number of Tandem Repeats (VNTR) - Long Alleles | Increased expression of T antigen (Galβ1-3GalNAcα-Ser). oup.com | Altered cell adhesion and signaling; potential for increased metastatic behavior. oup.comnih.gov | Gastric Carcinoma oup.com |
| VNTR Polymorphism (General) | Aberrant O-glycosylation, leading to exposure of cryptic peptide and carbohydrate epitopes. oup.comnih.gov | Modulation of cell-cell and cell-extracellular matrix interactions; altered immunogenicity. nih.govnih.gov | Various Adenocarcinomas nih.gov |
| Frameshift mutations in VNTR | Production of a truncated MUC1 protein (MUC1fs) lacking the C-terminal domain. nih.gov | Abnormal intracellular protein accumulation and activation of the unfolded protein response. nih.gov | Autosomal Dominant Tubulointerstitial Kidney Disease (ADTKD) nih.gov |
Exploring Mucin-1 Repeated Region's Role in Emerging Cellular Mechanisms
Historically, the MUC1 tandem repeat domain was primarily viewed as a structural component, providing a protective and lubricating barrier on epithelial surfaces. However, recent research has unveiled its active participation in a variety of dynamic cellular processes, extending far beyond this passive role.
Cell Signaling and Adhesion: The tandem repeat domain is not merely a scaffold for glycans; it directly influences cellular signaling and adhesion. nih.gov While the cytoplasmic tail of MUC1 is well-known for its interaction with signaling molecules like β-catenin and receptor tyrosine kinases, the extracellular tandem repeat domain can modulate these interactions. nih.govnih.gov For example, the binding of galectin-3 to the O-glycans on the tandem repeats can trigger MUC1-mediated signaling pathways that promote tumor malignancy. nih.gov Furthermore, the non-glycosylated or underglycosylated peptide core of the tandem repeats, exposed in cancer cells, can facilitate the attachment of tumor cells to the extracellular matrix and distant tissues, playing a role in metastasis. nih.gov
Autophagy: MUC1 has been identified as a key player in autophagy, a cellular process of self-digestion that can promote cell survival under stress conditions like nutrient deprivation. nih.gov The MUC1 oncoprotein can promote autophagy as a survival response to glucose deprivation in cancer cells. nih.gov This function appears to be linked to MUC1's ability to suppress increases in reactive oxygen species (ROS) and support ATP production, thereby promoting survival rather than cell death. nih.gov
Extracellular Vesicle (EV) Formation: A fascinating emerging role for the MUC1 tandem repeat is its involvement in the biogenesis of extracellular vesicles (EVs). Overexpression of MUC1 in the glycocalyx can lead to a significant increase in the production of EVs. cornell.edu It is hypothesized that the rigid, extended structure of the MUC1 tandem repeats alters membrane morphology, favoring the formation and release of these vesicles. cornell.edu These "mucin-induced EVs" may possess MUC1 surface coatings that enhance their stability and could play a role in long-range intercellular communication in both normal physiology and disease, such as cancer progression. cornell.edu
Advancements in High-Throughput Screening for Mucin-1 Modulators
Given the central role of the MUC1 tandem repeat region in cancer, there is a significant effort to develop therapeutic agents that can modulate its expression, glycosylation, or function. High-throughput screening (HTS) methodologies are critical for identifying such modulators from large compound libraries.
A recent study successfully employed a high-content immunofluorescence imaging screen to test 3,713 compounds for their ability to reduce MUC1 protein levels in an epithelial cell line. nih.gov This screen simultaneously assessed MUC1 abundance and cell viability to filter out toxic compounds. The screening pipeline identified the FDA-approved spleen tyrosine kinase (SYK) inhibitor, fostamatinib (B613848) (specifically its active metabolite R406), as a potent downregulator of MUC1. nih.gov This demonstrates the power of HTS in repurposing existing drugs for new therapeutic applications related to MUC1.
Beyond screening for inhibitors of MUC1 expression, HTS can be adapted to find modulators of MUC1 glycosylation or its interactions. For example, screens could be designed to identify compounds that inhibit the specific glycosyltransferases responsible for creating cancer-associated aberrant glycoforms on the MUC1 tandem repeats. Another approach involves screening for small molecules or peptides that block the interaction between the underglycosylated MUC1 tandem repeat and its binding partners, thereby inhibiting processes like metastasis.
The development of MUC1-targeted therapies, such as the peptide inhibitor GO-203 which targets the MUC1-C cytoplasmic domain, and various monoclonal antibodies and cancer vaccines, relies on initial screening and characterization assays to identify lead candidates. mdpi.comnih.gov As our understanding of the MUC1 tandem repeat's functions expands, so will the diversity and sophistication of HTS assays designed to find novel modulators for therapeutic intervention.
| Screening Approach | Target | Example Modulator/Strategy | Potential Therapeutic Application |
| High-Content Imaging Screen | MUC1 protein expression. | Fostamatinib (R406). nih.gov | Reducing MUC1 levels in diseases like acute lung injury and cancer. nih.gov |
| Enzyme Inhibition Assays | Glycosyltransferases involved in MUC1 glycosylation. | Hypothetical small molecule inhibitors of specific sialyltransferases or galactosyltransferases. | Reverting aberrant cancer-associated glycosylation to a normal state. |
| Protein-Protein Interaction Assays | Binding of MUC1 tandem repeats to adhesion molecules or signaling partners (e.g., galectins). | Synthetic peptides mimicking the tandem repeat to act as competitive inhibitors. nih.gov | Blocking tumor cell adhesion and metastasis. nih.gov |
| In Vitro Dimerization Assay | Dimerization of the MUC1 C-terminal cytoplasmic domain. | Apigenin. | Inhibiting MUC1 oncogenic signaling. |
Q & A
Basic Research Questions
Q. What experimental challenges exist in analyzing the tandem repeat (TR) region of Mucin-1, and how can they be methodologically addressed?
- Methodological Answer : The TR region resists trypsin digestion due to its dense O-glycosylation and repetitive sequence. Alternative proteases like clostripain or non-enzymatic fragmentation (e.g., electron transfer dissociation, ETD) are recommended to generate analyzable peptides. LC-MS with electron-capture dissociation (ECD) fragmentation can localize O-glycosylation sites, though heterogeneity requires high-resolution mass spectrometry and robust bioinformatics pipelines for data interpretation .
Q. How should researchers design studies to ensure reproducibility when investigating Mucin-1's TR region?
- Methodological Answer : Use standardized protocols for sample preparation (e.g., clostripain digestion conditions) and include detailed metadata on glycosylation status, cell sources, and ethical approval for biological samples. Replicate experiments across independent labs using shared reference materials (e.g., synthetic TR peptides with defined glycosylation patterns) to validate findings. Document all steps per guidelines for experimental reproducibility .
Q. What frameworks are suitable for formulating research questions about Mucin-1's role in disease mechanisms?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a PICO framework (Population: cancer patients; Intervention: Mucin-1 glycosylation profiling; Comparison: healthy controls; Outcome: metastasis correlation) structures clinical-translational studies. Ensure alignment with existing literature on Mucin-1’s immunosuppressive epitopes .
Advanced Research Questions
Q. How can conflicting data on Mucin-1's glycosylation patterns in different cancer subtypes be reconciled?
- Methodological Answer : Conduct meta-analyses of glycomics datasets, stratifying by tumor microenvironment (e.g., hypoxia, pH) and cell lineage. Use multivariate regression to identify confounding variables (e.g., sialylation vs. fucosylation ratios). Contradictory findings should be addressed via orthogonal validation (e.g., immunohistochemistry with glycan-specific lectins) and transparent reporting of batch effects .
Q. What advanced statistical methods are recommended for validating low-abundance glycopeptide identifications in Mucin-1 studies?
- Methodological Answer : Implement bootstrapping or permutation tests to assess false discovery rates (FDR) in MS/MS spectral matching. Use machine learning models (e.g., random forests) trained on synthetic glycopeptide libraries to improve confidence scores. Report p-values adjusted for multiple comparisons and effect sizes for glycosylation site occupancy .
Q. How can researchers resolve contradictions between observed Mucin-1 TR region conformations in crystallography vs. solution-phase studies?
- Methodological Answer : Combine cryo-EM for solution-phase structural insights with molecular dynamics simulations to model glycan flexibility. Compare results across pH conditions and glycoforms (e.g., truncated Tn vs. sialylated ST antigens). Discrepancies may arise from crystallization artifacts, necessitating cross-validation with NMR or small-angle X-ray scattering (SAXS) .
Q. What strategies optimize longitudinal studies of Mucin-1 dynamics in epithelial-mesenchymal transition (EMT) models?
- Methodological Answer : Use inducible CRISPR/Cas9 systems to track Mucin-1 expression temporally in 3D organoids. Apply repeated-measures ANOVA to analyze glycosylation changes across EMT stages, controlling for inter-sample variability. Include time-resolved transcriptomics and proteomics to correlate Mucin-1 modifications with EMT markers (e.g., E-cadherin loss) .
Data Presentation & Validation
Q. What are the minimum reporting standards for Mucin-1 TR region studies to enable data reuse?
- Methodological Answer : Follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines. Disclose raw MS data repositories (e.g., PRIDE), glycan structural databases (UniCarb-DB), and software parameters (e.g., Byonic tolerance settings). For structural studies, deposit atomic coordinates in the PDB and include validation metrics (e.g., Ramachandran plots) .
Q. How should contradictory functional data about Mucin-1’s role in immune evasion be addressed in manuscripts?
- Methodological Answer : Dedicate a discussion section to contrasting findings, citing contextual factors (e.g., model systems: murine vs. humanized; glycoform-specific antibody specificity). Propose follow-up experiments, such as glycoengineered cell lines or adoptive T-cell transfer assays, to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
